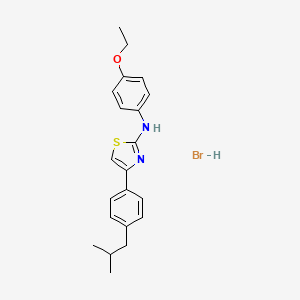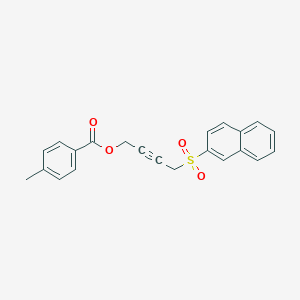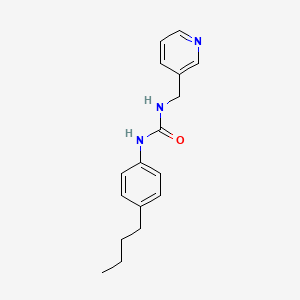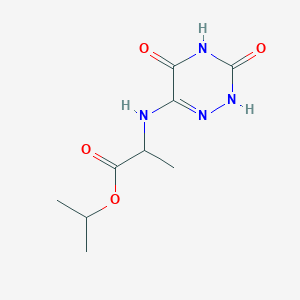
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a non-sedating, selective antagonist of the histamine H1 receptor. It is commonly used as an antihistamine agent for the treatment of allergic rhinitis, urticaria, and pruritus.
Wirkmechanismus
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by selectively blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile and is generally well-tolerated by patients. It has a rapid onset of action and a long duration of effect, making it an effective treatment option for allergic conditions. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have minimal sedative effects, making it a desirable choice for patients who need to remain alert and active during the day.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy and safety. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also readily available and relatively inexpensive compared to other antihistamine agents. However, one limitation of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the investigation of its effects on other allergic conditions such as asthma and atopic dermatitis. Another potential direction is the exploration of its potential use as a treatment for anxiety and depression. Additionally, there is a need for further research into the optimal dosing and administration of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to maximize its therapeutic benefits.
Synthesemethoden
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting 4-bromobenzoyl chloride with 4-ethylphenylacetic acid to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to form the final product. The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a multistep process that requires careful attention to detail and purification techniques to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its efficacy in the treatment of allergic rhinitis, urticaria, and pruritus. It has also been investigated for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis. In addition, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its effects on the central nervous system, including its potential use as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGXHSJJDWPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)


![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)


![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)

![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)